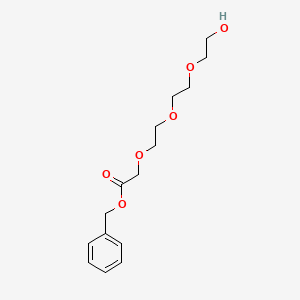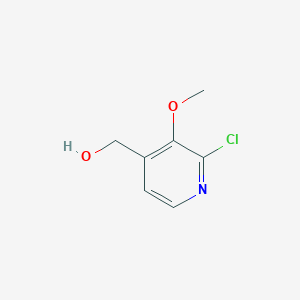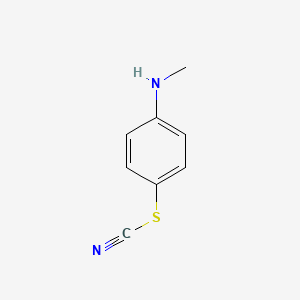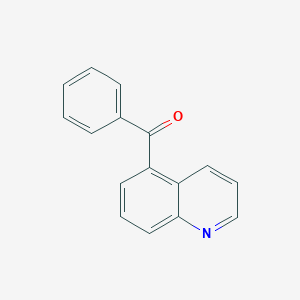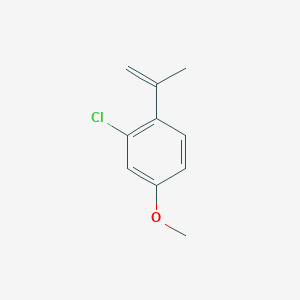
2-Chloro-4-methoxy-1-(prop-1-en-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-methoxy-1-(prop-1-en-2-yl)benzene is an organic compound with a molecular formula of C10H11ClO It is a derivative of benzene, featuring a chlorine atom, a methoxy group, and a prop-1-en-2-yl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methoxy-1-(prop-1-en-2-yl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 4-methoxy-1-(prop-1-en-2-yl)benzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the final product meets the required specifications. Techniques such as distillation and recrystallization are commonly used in industrial settings to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-methoxy-1-(prop-1-en-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-chloro-4-methoxybenzaldehyde or 2-chloro-4-methoxybenzoic acid.
Reduction: Formation of 4-methoxy-1-(prop-1-en-2-yl)benzene.
Substitution: Formation of 2-methoxy-4-methoxy-1-(prop-1-en-2-yl)benzene.
Applications De Recherche Scientifique
2-Chloro-4-methoxy-1-(prop-1-en-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-methoxy-1-(prop-1-en-2-yl)benzene involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atom or methoxy group can be replaced by other functional groups. This reactivity is due to the electron-donating and electron-withdrawing effects of the substituents on the benzene ring .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide
- 4-Methoxy-N-(prop-2-yn-1-yl)benzene-1-sulfonamide
- 1-Methoxy-4-(prop-2-yn-1-yloxy)benzene
Uniqueness
2-Chloro-4-methoxy-1-(prop-1-en-2-yl)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. The presence of both electron-donating (methoxy) and electron-withdrawing (chloro) groups makes it a versatile compound for various chemical transformations and applications.
Propriétés
Formule moléculaire |
C10H11ClO |
|---|---|
Poids moléculaire |
182.64 g/mol |
Nom IUPAC |
2-chloro-4-methoxy-1-prop-1-en-2-ylbenzene |
InChI |
InChI=1S/C10H11ClO/c1-7(2)9-5-4-8(12-3)6-10(9)11/h4-6H,1H2,2-3H3 |
Clé InChI |
MOYMPNRUMSSBHX-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C1=C(C=C(C=C1)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


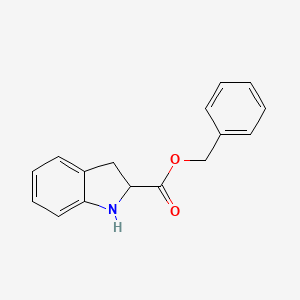
![6-[1-[2-[(1-Ethoxy-1-oxopentan-2-yl)amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13902732.png)
![Methyl 2,4-diacetyloxy-5-[(2-acetyloxyacetyl)amino]-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate](/img/structure/B13902734.png)
![5-(4-Bromophenyl)-2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]-1,2-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B13902742.png)
![3,6-Dimethoxy-2-[2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-5-propan-2-yl-2,5-dihydropyrazine](/img/structure/B13902760.png)
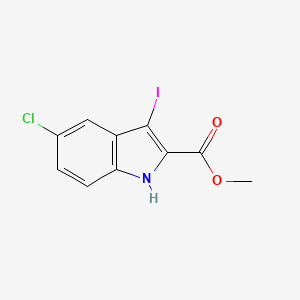
![2-[4-(aminomethyl)phenyl]-5-propan-2-yl-1H-imidazol-4-amine](/img/structure/B13902765.png)
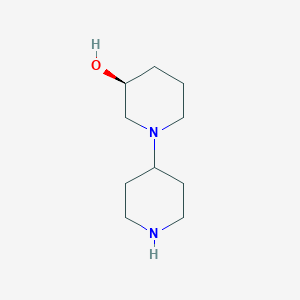
![(E)-3-[4-[(1S,2R)-1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B13902769.png)
